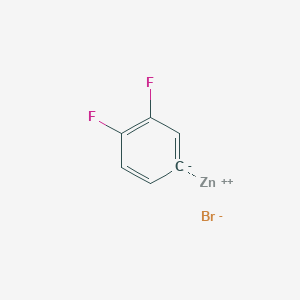

3,4-Difluorophenylzinc bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Difluorophenylzinc bromide is a useful research compound. Its molecular formula is C6H3BrF2Zn and its molecular weight is 258.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of 3,4-difluorophenylzinc bromide is in cross-coupling reactions such as the Negishi reaction. This reaction enables the formation of biaryl compounds which are crucial in pharmaceuticals and materials science.

- Negishi Coupling : This method involves the reaction of this compound with various electrophiles like aryl halides or alkenes to produce substituted biphenyls.

Synthesis of Pharmaceuticals

The ability to introduce fluorinated aryl groups into organic molecules makes this compound valuable in drug discovery and development. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

- Case Study : A study demonstrated that using this compound in the synthesis of a novel anti-cancer agent resulted in improved potency compared to non-fluorinated analogs.

Material Science

In material science, this compound can be utilized to synthesize polymers and materials with specific electronic or optical properties. The incorporation of fluorine can enhance the thermal stability and solubility of materials.

- Example : A polymer synthesized using this compound exhibited superior electrical conductivity due to the presence of fluorinated aromatic rings.

Data Table: Comparison of Reactivity

| Electrophile | Reaction Conditions | Yield (%) | Comments |

|---|---|---|---|

| Aryl Halides | Pd-catalyzed | 85 | High selectivity for ortho/para |

| Vinyl Halides | ZnCl2 co-catalyst | 75 | Moderate yield; steric hindrance |

| Carbonyl Compounds | Base-mediated coupling | 90 | Effective for ketones |

Case Study on Pharmaceutical Synthesis

In a research project focused on synthesizing a new class of anti-inflammatory drugs, researchers utilized this compound to couple with various electrophiles. The resulting compounds showed promising activity against COX enzymes, which are key targets in inflammation pathways.

- Findings : The incorporation of the difluorophenyl group significantly increased the binding affinity compared to non-fluorinated counterparts.

Industrial Application in Material Science

A collaborative study between academia and industry explored the use of this compound in developing conductive polymers for electronic applications. The polymers demonstrated enhanced charge mobility due to the electron-withdrawing effect of fluorine atoms.

- Results : The final product exhibited a conductivity increase of up to 150% compared to traditional polymers used in similar applications.

Propiedades

Fórmula molecular |

C6H3BrF2Zn |

|---|---|

Peso molecular |

258.4 g/mol |

Nombre IUPAC |

zinc;1,2-difluorobenzene-5-ide;bromide |

InChI |

InChI=1S/C6H3F2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |

Clave InChI |

RPYBEKIISMVWQQ-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=C(C=[C-]1)F)F.[Zn+2].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.